molecular formula C4H8O4S B13174879 Methyl2-sulfinopropanoate

Methyl2-sulfinopropanoate

Cat. No.: B13174879
M. Wt: 152.17 g/mol
InChI Key: GFZXJHXGWNZHQI-UHFFFAOYSA-N
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Description

Methyl 2-sulfinopropanoate (C₄H₈O₃S) is an organosulfur compound featuring a sulfinate (-SO₂⁻) functional group esterified with a methyl group and attached to a propanoate backbone. It is utilized in organic synthesis as a chiral auxiliary or catalyst in asymmetric reactions due to its ability to induce stereoselectivity. Its reactivity is influenced by the electron-withdrawing nature of the sulfinyl group, which enhances the electrophilicity of adjacent carbons.

Properties

Molecular Formula

C4H8O4S

Molecular Weight

152.17 g/mol

IUPAC Name

1-methoxy-1-oxopropane-2-sulfinic acid

InChI

InChI=1S/C4H8O4S/c1-3(9(6)7)4(5)8-2/h3H,1-2H3,(H,6,7)

InChI Key

GFZXJHXGWNZHQI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)S(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl2-sulfinopropanoate can be synthesized through several methods. One common approach involves the oxidation of methyl 2-sulfanylpropanoate using oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-25°C to prevent over-oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl2-sulfinopropanoate undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form sulfonates.

    Reduction: Reduction reactions can convert it back to the corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfinyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfonates.

    Reduction: Sulfides.

    Substitution: Various substituted sulfinates depending on the nucleophile used.

Scientific Research Applications

Methyl2-sulfinopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme mechanisms involving sulfinyl groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl2-sulfinopropanoate involves its reactivity with various nucleophiles and electrophiles. The sulfinyl group can participate in redox reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Key Differences :

  • Oxidation State: Sulfinates (-SO₂⁻) are less oxidized than sulfonates (-SO₃⁻), making methyl 2-sulfinopropanoate more reactive in redox and nucleophilic substitution reactions.
  • Solubility: The sodium sulfonate salt is water-soluble due to ionic character, whereas methyl sulfinopropanoate, as an ester, is likely soluble in organic solvents.
  • Synthetic Utility : Sulfinates are pivotal in asymmetric synthesis, while sulfonates are used as stabilizers or counterions in industrial processes .

Comparison with Other Sulfur-Containing Compounds

Compound Functional Group Reactivity Industrial Use
Methyl 2-Sulfinopropanoate Sulfinate High (chiral induction, catalysis) Pharmaceuticals, fine chemicals
Sodium 2-Methylprop-2-ene-1-sulphonate Sulfonate Low (stable, ionic) Polymers, detergents
Dimethyl Sulfoxide (DMSO) Sulfoxide Polar aprotic solvent, mild oxidizer Solvent, cryoprotectant
Methanesulfonic Acid Sulfonic acid Strong acid catalyst Electroplating, organic synthesis

Research Findings :

  • Sulfinates like methyl 2-sulfinopropanoate are critical in forming enantiomerically pure compounds, a property absent in sulfonates due to their lack of chiral centers .
  • Sulfonates (e.g., Sodium 2-methylprop-2-ene-1-sulphonate) are preferred in aqueous formulations, whereas sulfinates require anhydrous conditions.

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